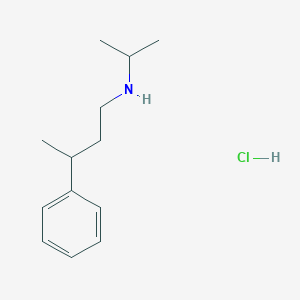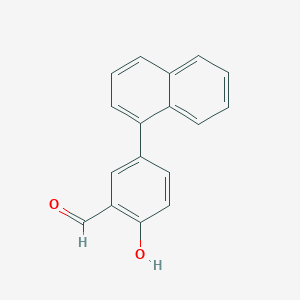![molecular formula C11H18ClNO2 B6344013 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 1240567-85-4](/img/structure/B6344013.png)
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “2-methoxy-4-((4-methoxyphenilimino)methyl)phenol” could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .Molecular Structure Analysis
The molecular structure of similar compounds like “Phenol, 2-methoxy-4-(methoxymethyl)-” and “Phenol, 2-methoxy-4-propyl-” have been reported . The molecular weight of “Phenol, 2-methoxy-4-(methoxymethyl)-” is 168.1898 , and that of “Phenol, 2-methoxy-4-propyl-” is 166.2170 .Applications De Recherche Scientifique
Pharmacological Profile and Mechanisms
Tapentadol hydrochloride, a centrally acting oral analgesic, has been studied extensively for its dual mechanism of action, which includes mu-opioid receptor agonism and norepinephrine reuptake inhibition. This unique pharmacological profile makes it a subject of interest in understanding pain management strategies and the development of new analgesics with reduced side effects. The efficacy of tapentadol has been demonstrated in various models of acute and chronic pain, highlighting its potential in treating moderate to severe pain conditions (Wade & Spruill, 2009).
Environmental Impact and Treatment
Research on the environmental impact and treatment of waste containing 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride and related compounds focuses on their presence in wastewater from the pharmaceutical industry. Studies have explored treatment options for wastewater containing such compounds, highlighting the challenges and potential solutions for mitigating their environmental impact. Advanced treatment methods, including biological treatment and advanced oxidation processes, have been evaluated for their effectiveness in removing these compounds from wastewater, contributing to safer environmental practices and compliance with regulatory standards (Goodwin et al., 2018).
Chemosensors Development
The chemical structure of this compound has been utilized in the development of chemosensors. Research in this area focuses on creating sensitive and selective sensors for various applications, including environmental monitoring, biomedical diagnostics, and industrial process control. The design and synthesis of these chemosensors leverage the unique properties of this compound, contributing to advancements in analytical chemistry and sensor technology (Roy, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-methoxy-4-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h4-5,7,12-13H,3,6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUUZOJCZIZAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)

amine hydrochloride](/img/structure/B6343963.png)
amine hydrochloride](/img/structure/B6343968.png)

![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)
![(Propan-2-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6343998.png)

amine hydrochloride](/img/structure/B6344021.png)

